REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([CH2:12][CH2:13]Cl)=[C:10](Cl)[C:9]2[C:4](=[C:5]([O:16][CH3:17])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.[CH3:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22]>C(O)CCC>[CH3:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[N:22]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([O:16][CH3:17])[C:4]=3[N:3]=[C:2]([CH3:1])[C:11]=2[CH2:12][CH2:13]1 |f:1.2|
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Name
|
|
Quantity
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8.37 g
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Type
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reactant
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Smiles
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CC1=NC2=C(C=CC=C2C(=C1CCCl)Cl)OC
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Name
|
|
Quantity
|
4.45 g
|
Type
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reactant
|
Smiles
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Cl.CC1=C(N)C=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 5 days
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Duration
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5 d
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Type
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CUSTOM
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Details
|
the solvent evaporated
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Type
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WASH
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Details
|
washed with aqueous sodium bicarbonate
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
Chromatography (silica gel, 2% methanolic ammonia in dichloromethane) and recrystallisation from aqueous ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)N1CCC=2C(=NC=3C(=CC=CC3C21)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |